Home > Products > Screening Compounds P40692 > Derazantinib Racemate
Derazantinib Racemate - 2309668-44-6

Derazantinib Racemate

Catalog Number: EVT-3318835
CAS Number: 2309668-44-6
Molecular Formula: C29H29FN4O
Molecular Weight: 468.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Derazantinib is derived from a class of compounds known as quinoxaline derivatives. Its classification falls under the category of targeted cancer therapies, specifically as a fibroblast growth factor receptor inhibitor. In clinical settings, it is evaluated for its therapeutic potential against tumors that exhibit FGFR2 fusions or mutations, which are often resistant to standard chemotherapy approaches.

Synthesis Analysis

Methods and Technical Details

The synthesis of derazantinib involves several key steps that typically include the formation of the core quinoxaline structure followed by various functional group modifications. While specific synthetic routes are proprietary, general methods used in synthesizing similar compounds often involve:

  1. Formation of Quinoxaline Core: This may involve the condensation of o-phenylenediamine with appropriate carbonyl compounds.
  2. Functionalization: Subsequent reactions introduce substituents that enhance the compound's biological activity, such as amine or ether groups.
  3. Purification: Final products are purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield.

Detailed synthetic routes are often protected under patents and may involve complex reaction conditions tailored to optimize yield and selectivity.

Molecular Structure Analysis

Structure and Data

The molecular structure of derazantinib racemate can be represented by its chemical formula, which includes various functional groups contributing to its activity:

  • Molecular Formula: C₁₈H₁₈N₄O₂
  • Molecular Weight: Approximately 318.36 g/mol

The structure features a quinoxaline backbone with substituents that interact with the target fibroblast growth factor receptors, facilitating its inhibitory action.

Chemical Reactions Analysis

Reactions and Technical Details

Derazantinib undergoes various chemical reactions that can be characterized as follows:

  1. Kinase Inhibition: The primary reaction involves binding to the ATP-binding site of fibroblast growth factor receptors, leading to inhibition of downstream signaling pathways.
  2. Metabolism: In vivo, derazantinib is metabolized primarily by cytochrome P450 enzymes, which may lead to various metabolites that could retain some biological activity.
  3. Potential Reactivity: As with many organic compounds, derazantinib may undergo hydrolysis or oxidation under certain conditions, though these pathways are less relevant in therapeutic contexts.
Mechanism of Action

Process and Data

Derazantinib exerts its therapeutic effects through a well-defined mechanism involving:

  1. Target Binding: The compound binds competitively to the ATP-binding site of fibroblast growth factor receptors.
  2. Signal Transduction Inhibition: This binding prevents receptor dimerization and subsequent transphosphorylation events critical for activating downstream signaling pathways such as RAS/mitogen-activated protein kinase and phosphoinositide 3-kinase/AKT pathways.
  3. Antitumor Activity: By inhibiting these pathways, derazantinib disrupts cellular proliferation and survival signals in tumors harboring FGFR2 fusions.

Clinical studies have demonstrated that derazantinib leads to tumor shrinkage in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma, supporting its role as a targeted therapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Derazantinib racemate possesses several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.

These properties influence its formulation for clinical use and impact pharmacokinetics.

Applications

Scientific Uses

Derazantinib is primarily investigated for its applications in oncology, particularly for treating:

  • Intrahepatic Cholangiocarcinoma: Demonstrated efficacy in patients with FGFR2 fusions who have progressed after standard treatments.
  • Other Cancer Types: Research is ongoing into its potential effectiveness against other malignancies exhibiting FGFR dysregulation.

The drug's mechanism highlights the importance of molecular profiling in cancer treatment, paving the way for personalized medicine approaches targeting specific genetic alterations.

Introduction to Racemate-Specific Drug Development

Historical Context of Chiral Therapeutics in Oncology

The evolution of chiral therapeutics in oncology reflects a paradigm shift from early racemic mixtures to enantiomerically pure drugs. Historically, approximately 25% of small-molecule kinase inhibitors approved before 2010 were developed as racemates, prioritizing target engagement complexity over stereochemical purity. This approach stemmed from practical considerations: racemates often provided synthetic accessibility, cost-effective manufacturing, and balanced pharmacokinetic profiles unattainable with single enantiomers. Early tyrosine kinase inhibitors (TKIs) like imatinib (approved in 2001) set a precedent for targeted therapy but were developed as single enantiomers due to their well-defined binding pockets [2] [7]. However, multi-targeted kinase inhibitors presented unique challenges where racemates offered advantages. The theoretical foundation lies in the distinct binding modes required for diverse kinase targets—a racemate’s enantiomeric pair can simultaneously engage different conformational states of target kinases, potentially enhancing broad-spectrum inhibition. Derazantinib racemate exemplifies this strategic choice, contrasting with contemporary chiral inhibitors like lorlatinib (a macrocyclic ALK inhibitor developed as a single enantiomer) [10]. The persistence of racemates in development pipelines underscores their utility when stereoselective metabolism would otherwise compromise therapeutic exposure or when both enantiomers contribute meaningfully to target modulation.

Table 1: Historical Landscape of Chiral vs. Racemic Kinase Inhibitors in Oncology

Approval EraRepresentative Racemic DrugsRepresentative Single-Enantiomer DrugsDevelopment Rationale for Racemates
2001-2010Sorafenib, SunitinibImatinib, ErlotinibBroader target coverage, synthetic feasibility
2011-2020Cabozantinib, NilotinibCeritinib, AlectinibBalanced PK profiles, dual-target engagement
2021-PresentDerazantinib (investigational)Lorlatinib, RepotrectinibOvercoming complex resistance mechanisms

Theoretical Framework for Racemate Utilization in Tyrosine Kinase Inhibitors

Racemates in kinase inhibitor design operate on well-established biochemical principles centered around ATP-binding pocket dynamics. Protein kinases share a conserved catalytic domain featuring a bilobal structure with a hinge region connecting the N-lobe (β-sheets) and C-lobe (α-helices) [2] [6]. The ATP-binding cleft between these lobes accommodates competitive inhibitors through distinct binding modes:

  • Type I inhibitors target the active kinase conformation, forming hydrogen bonds with the hinge region backbone
  • Type II inhibitors extend into adjacent hydrophobic pockets, stabilizing the DFG-out conformation
  • Type V inhibitors exploit allosteric sites distant from the ATP pocket

Racemates like derazantinib leverage enantiomeric complementarity to engage multiple binding modes. Theoretical modeling suggests that one enantiomer may preferentially adopt a Type I binding mode with FGFR2’s hinge region (forming key hydrogen bonds with Ala564 and Glu565), while its mirror image stabilizes a Type II-like interaction with CSF1R’s allosteric pocket [1] [9]. This dual-target engagement strategy is mechanistically distinct from single-enantiomer inhibitors, which rely on conformational flexibility to accommodate divergent kinase domains. Racemates also mitigate target-based resistance; mutations that impair binding to one enantiomer (e.g., FGFR2 V565I gatekeeper mutation) may not affect the other enantiomer’s binding kinetics, preserving partial efficacy [1] [9]. Computational studies confirm that racemic binding energy landscapes provide broader target coverage with lower vulnerability to resistance-conferring steric clashes compared to single enantiomers.

Derazantinib Racemate as a Model for Multi-Kinase Targeting Strategies

Derazantinib exemplifies the strategic application of racemates in targeting oncogenic kinase networks. Its primary targets include FGFR1-3 (critical in cholangiocarcinoma oncogenesis), CSF1R (modulating tumor microenvironment), and VEGFR2 (mediating angiogenesis) [1]. The racemate’s design enables distinct inhibitory profiles:

  • FGFR1-3 inhibition: IC₅₀ values of 1.8-4.5 nM via competitive ATP-binding disruption
  • CSF1R blockade: IC₅₀ 28 nM, suppressing tumor-associated macrophage activity
  • VEGFR2 antagonism: IC₅₀ 34 nM, inhibiting neovascularization

Table 2: Derazantinib's Kinase Inhibition Profile Compared to Selective FGFR Inhibitors

Kinase TargetDerazantinib IC₅₀ (nM)Pemigatinib (FGFR-selective) IC₅₀ (nM)Biological Consequence
FGFR11.80.4Cell proliferation blockade
FGFR22.50.5Oncogenic fusion inhibition
FGFR34.51.0Mutation-driven signaling suppression
CSF1R28>1000TAM modulation, immune microenvironment shift
VEGFR234>1000Angiogenesis suppression

The racemate’s therapeutic advantage emerges from concurrent pathway blockade. In FGFR2 fusion-positive cholangiocarcinoma models, derazantinib suppresses both FGFR2-driven proliferation (via FGFR inhibition) and immune evasion (via CSF1R blockade), whereas selective FGFR inhibitors like pemigatinib only address the former [1] [9]. Pharmacodynamic studies reveal that the racemic mixture achieves >90% target occupancy for all three primary kinases at clinically achievable concentrations, a feat challenging for single-enantiomer inhibitors due to binding site disparities. Structural analyses indicate the enantiomers adopt distinct dihedral angles when bound to FGFR2 versus CSF1R, optimizing hydrophobic packing in FGFR2’s P-loop while maintaining polar contacts with CSF1R’s Asp836 in the catalytic loop [6] [10]. This multi-target engagement profile positions derazantinib as a paradigm for racemate-based polypharmacology in solid tumors driven by parallel signaling pathways.

Properties

CAS Number

2309668-44-6

Product Name

Derazantinib Racemate

IUPAC Name

6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine

Molecular Formula

C29H29FN4O

Molecular Weight

468.6

InChI

InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)

InChI Key

KPJDVVCDVBFRMU-UHFFFAOYSA-N

SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F

Synonyms

6-(2-fluorophenyl)-N-(3-(2-((2-methoxyethyl)amino)ethyl)phenyl)-5,6-dihydrobenzo(h)quinazolin-2-amine
ARQ 087

Canonical SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.